molecular formula C10H15N3O5 B12102171 3'-Amino-3'-deoxy-5-methyluridine

3'-Amino-3'-deoxy-5-methyluridine

Cat. No.: B12102171
M. Wt: 257.24 g/mol
InChI Key: XTMUVONJUKLBOY-UHFFFAOYSA-N
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Description

3’-Amino-3’-deoxy-5-methyluridine is a modified nucleoside analog It is structurally similar to uridine but features an amino group at the 3’ position and a methyl group at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-3’-deoxy-5-methyluridine typically involves multiple steps starting from uridine. One common method includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.

    Introduction of Amino Group: The 3’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or azides.

    Methylation: The 5’ position is methylated using methylating agents such as methyl iodide.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of 3’-Amino-3’-deoxy-5-methyluridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3’-Amino-3’-deoxy-5-methyluridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or thiols in the presence of catalysts.

Major Products

    Oxidation: Nitroso- or nitro-uridine derivatives.

    Reduction: Deoxy-uridine derivatives.

    Substitution: Various substituted uridine analogs depending on the nucleophile used.

Scientific Research Applications

3’-Amino-3’-deoxy-5-methyluridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-Amino-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis. This disruption can lead to the inhibition of DNA and RNA polymerases, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer and viral infections .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-5-methyluridine: Lacks the amino group at the 3’ position.

    5-Methyluridine: Lacks both the amino and deoxy modifications.

    3’-Amino-3’-deoxyuridine: Lacks the methyl group at the 5’ position.

Uniqueness

3’-Amino-3’-deoxy-5-methyluridine is unique due to the combination of modifications at both the 3’ and 5’ positions. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs .

Properties

IUPAC Name

1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUVONJUKLBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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